molecular formula C6H5BrN2O2 B15245742 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide

5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B15245742
M. Wt: 217.02 g/mol
InChI Key: OIUOAASCZXPURD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Biological Activity

5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with the molecular formula C7H6BrN2O3. Its unique structural features, including a bromine atom and a carbonyl group, contribute to its diverse biological activities. This article examines the biological activity of this compound through various studies and findings.

The compound is recognized for its potential applications in pharmaceuticals and chemical synthesis due to its distinct chemical properties. The synthesis of this compound can be achieved through several methods, highlighting its versatility as an intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing that it possesses notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes or receptors within microbial cells. This interaction may disrupt metabolic pathways or cellular signaling processes, leading to the inhibition of microbial growth.

Case Studies

In a recent study focusing on the compound's efficacy against Staphylococcus aureus, it was demonstrated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly. The percentage reduction in biofilm formation was found to be greater than that achieved with standard antibiotics like Ciprofloxacin .

Synergistic Effects

Further investigations revealed that when combined with other antibiotics, such as Ketoconazole, the compound displayed synergistic effects, lowering the MIC values of these antibiotics and enhancing their overall efficacy against resistant strains .

In Vitro Studies

In vitro assays have shown that this compound exhibits low cytotoxicity levels, with IC50 values exceeding 60 µM in various human cell lines. This suggests a favorable safety profile for potential therapeutic applications .

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound:

Study FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Biofilm FormationSignificant reduction compared to controls
CytotoxicityLow cytotoxicity (IC50 > 60 µM)
Synergistic EffectsEnhanced efficacy with other antibiotics

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(5(8)10)9-6(3)11/h1-2H,(H2,8,10)(H,9,11)

InChI Key

OIUOAASCZXPURD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)N)Br

Origin of Product

United States

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